molecular formula C18H18N4O2S B2764496 N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide CAS No. 2097861-27-1

N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide

Cat. No. B2764496
CAS RN: 2097861-27-1
M. Wt: 354.43
InChI Key: ALZBQBXFOZONKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide” is a complex organic compound that contains several functional groups, including a pyridine ring, a pyrazole ring, a sulfonamide group, and a cyclopropyl group .


Molecular Structure Analysis

The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The sulfonamide group (-SO2NH2) is attached to the benzene ring, and the cyclopropyl group is attached to the pyridine ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing similar functional groups are known to undergo a variety of chemical reactions. For example, pyridine and pyrazole rings can participate in electrophilic substitution reactions, and sulfonamides can undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the polar sulfonamide group could make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Biological Evaluation

A study highlighted the synthesis of sulfonamide-containing 1,5-diarylpyrazole derivatives, including N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide, for their potential to inhibit cyclooxygenase-2 (COX-2). This research involved extensive structure-activity relationship work, identifying potent and selective COX-2 inhibitors (Penning et al., 1997).

Cancer Research

In cancer research, a series of polymethoxylated-pyrazoline benzene sulfonamides, closely related to this compound, were synthesized and evaluated for their cytotoxic activities on tumor and non-tumor cell lines. These compounds showed selective cytotoxicity and superior inhibitory activity against human carbonic anhydrase isoenzymes (Kucukoglu et al., 2016).

Antimicrobial and Antioxidant Activities

A study involving the synthesis of new sulfonamide derivatives, including structures akin to this compound, demonstrated significant antimicrobial activities against various bacterial strains. Some derivatives also exhibited notable antioxidant activities, highlighting their potential in antimicrobial and antioxidant research (Badgujar et al., 2018).

Synthesis and Characterization

Another research focused on the synthesis and characterization of this compound, exploring the effects of various synthesis conditions on product yield. This work is crucial for understanding the optimal conditions for synthesizing this compound for further research applications (Zhang Peng-yun, 2013).

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. Given its complex structure and the presence of several functional groups that are common in pharmaceuticals, it could be of interest in drug discovery and development .

properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c23-25(24,17-7-5-16(6-8-17)22-11-1-10-20-22)21-13-14-2-9-18(19-12-14)15-3-4-15/h1-2,5-12,15,21H,3-4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZBQBXFOZONKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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